![molecular formula C9H11N3O2 B1466721 3-(3-Aminoazetidine-1-carbonyl)pyridin-2-ol CAS No. 1498246-49-3](/img/structure/B1466721.png)
3-(3-Aminoazetidine-1-carbonyl)pyridin-2-ol
Overview
Description
Pyridin-2-ol is a monohydroxypyridine that is pyridine substituted by a hydroxy group at position 2 . It has a role as a plant metabolite and is a natural product found in Perilla frutescens, Lotus burttii, and other organisms . The aminoazetidine group is a type of azetidine, a class of organic compounds that contain a saturated three-member heterocycle with one nitrogen atom and three carbon atoms.
Molecular Structure Analysis
The molecular structure of “3-(3-Aminoazetidine-1-carbonyl)pyridin-2-ol” would consist of a pyridin-2-ol ring with an aminoazetidine group attached at the 3-position. The exact 3D conformation would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
The chemical reactivity of “this compound” would be influenced by the functional groups present in the molecule. The hydroxy group on the pyridine ring could potentially undergo reactions typical of alcohols, while the amino group in the azetidine ring could undergo reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. Factors such as polarity, solubility, melting point, boiling point, and stability would be influenced by the functional groups present in the molecule .Scientific Research Applications
Pyridine Derivatives in Medicinal Chemistry
Pyridine derivatives are pivotal in medicinal chemistry due to their diverse biological activities. These compounds have been explored for their roles in treating various diseases, highlighting their potential as therapeutic agents. For example, pyrimidine derivatives, closely related to pyridine structures, have shown a wide range of pharmacological activities, including antiviral, antifungal, anticancer, and anti-inflammatory properties. This underscores the medicinal importance of pyridine and its derivatives in drug discovery and development processes (Rashid et al., 2021).
Chemosensing Applications
The high affinity of pyridine derivatives for various ions and neutral species positions them as effective chemosensors. These compounds can detect different species in environmental, agricultural, and biological samples, making them valuable in analytical chemistry for monitoring and detecting specific analytes (Abu-Taweel et al., 2022).
Synthesis and Transformation in Organic Chemistry
The synthesis and transformation of pyridine derivatives are of great interest in organic chemistry. These processes allow for the creation of compounds with significant biological and pharmacological properties. For instance, the synthesis of phosphorylated derivatives of 1,3-azoles, which include pyridine structures, has been extensively studied for their chemical and biological properties. This area of research highlights the utility of pyridine derivatives in developing new organic compounds with potential applications in medicinal chemistry and beyond (Abdurakhmanova et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for “3-(3-Aminoazetidine-1-carbonyl)pyridin-2-ol” would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential therapeutic uses. Additionally, its synthesis could be optimized, and its mechanism of action could be further investigated .
properties
IUPAC Name |
3-(3-aminoazetidine-1-carbonyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c10-6-4-12(5-6)9(14)7-2-1-3-11-8(7)13/h1-3,6H,4-5,10H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHOXHZSFXELHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CNC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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